molecular formula C4H5NOS2 B1581798 3-Methylrhodanine CAS No. 4807-55-0

3-Methylrhodanine

Cat. No. B1581798
CAS RN: 4807-55-0
M. Wt: 147.2 g/mol
InChI Key: JKLZCQWVERBDEZ-UHFFFAOYSA-N
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Patent
US05760032

Procedure details

3-Methyl-4-oxo-thiazolidine-2-thione (403 g) and ethyl orthoformate (1370 ml) were added to acetic anhydride (775 ml), and the mixture was refluxed for 6 hours. The mixture was allowed to stand, and the resulting crystals were collected by filtration and washed with diisopropyl ether to give 342 g of 5-ethoxymethylene-3-methyl-4-oxo-thiazolidine-2-thione.
Quantity
403 g
Type
reactant
Reaction Step One
Quantity
775 mL
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
1370 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][S:4][C:3]1=[S:8].[C:9]([O:12][C:13](=O)C)(=O)[CH3:10]>C([O-])([O-])OCC>[CH2:9]([O:12][CH:13]=[C:5]1[S:4][C:3](=[S:8])[N:2]([CH3:1])[C:6]1=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
403 g
Type
reactant
Smiles
CN1C(SCC1=O)=S
Name
Quantity
775 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
ethyl orthoformate
Quantity
1370 mL
Type
solvent
Smiles
C(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C1C(N(C(S1)=S)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 342 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.